molecular formula N/A B1166595 CARBOXYPOLYSTYRENE RESIN CAS No. 120246-33-5

CARBOXYPOLYSTYRENE RESIN

Cat. No.: B1166595
CAS No.: 120246-33-5
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Description

Carboxypolystyrene Resin is a functionalized polymer featuring surface carboxyl (-COOH) groups that provide a versatile platform for covalent conjugation in biochemical and material science research. The primary research application of this resin is the immobilization of biomolecules. The carboxyl groups serve as active sites for the covalent attachment of proteins, peptides, and nucleic acids using coupling agents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This enables the development of sophisticated assay systems, such as flow cytometric immunoassays and immunoturbidimetric assays for targets like C-reactive protein . Beyond life sciences, the resin's reactive functionality is valuable in material science for creating advanced composites. The carboxyl groups can act as scaffolds for attaching nanoparticles, such as quantum dots, facilitating the development of heterostructures with combined conductive and optical properties . As a solid-phase support, the resin is also effective as a scavenger for amines in chemical synthesis . Commercially available as aqueous suspensions of microspheres or as solid resin beads, these products are typically supplied with surfactants to prevent aggregation and preservatives to ensure stability . Available in a wide range of controlled diameters from nanometers to micrometers, researchers can select microspheres tailored to their specific experimental needs, such as assay format or flow characteristics . The solid resin form is characterized by its particle size and functional group density, typically around 0.6-2.0 mmol/g . This resin is intended for Research Use Only and is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

120246-33-5

Molecular Formula

N/A

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Solvent Selection

Two-step dispersion polymerization is a widely adopted method for synthesizing carboxylated polystyrene microspheres. In this process, styrene and acrylic acid (AA) are copolymerized in hydrocarbon alcohols (CₙH₂ₙ₊₁OH, n = 1–5) using 2,2′-azobis-(2-methylbutyronitrile) (AMBN) as the initiator and polyvinylpyrrolidone (PVP55) as the dispersant. The first step involves nucleation and growth of polystyrene particles, while the second step introduces carboxyl groups via AA incorporation.

Solvent polarity critically influences particle size and carboxyl distribution. n-Butanol (C₄H₉OH) yields the highest surface carboxyl content (57.05 mg/g) due to its balanced hydrophobicity, which stabilizes the polymerizing particles without inhibiting AA integration. By contrast, methanol (C₁H₃OH) results in irregular morphologies and lower functionalization due to excessive polarity.

Optimization of Acrylic Acid Concentration and Reaction Time

The AA concentration directly correlates with surface carboxyl density. At 10 wt% AA, the carboxyl content peaks at 57.05 mg/g, whereas higher concentrations (>15 wt%) induce agglomeration and reduce colloidal stability. Prolonging the first reaction step to 2 hours enhances nucleation efficiency, ensuring uniform microsphere formation before carboxylation.

Table 1: Impact of Solvent and AA Concentration on Carboxyl Content

SolventAA Concentration (wt%)Surface Carboxyl Content (mg/g)
n-Butanol1057.05
n-Propanol1048.20
Ethanol1035.70

Emulsion Polymerization with Oxidizing Agents

Patent-Based Synthesis Protocol

A Chinese patent (CN102399340B) details an emulsion polymerization method using styrene, olefinic acids (e.g., acrylic acid), and potassium peroxydisulfate (KPS) as the initiator. The process involves:

  • Purification : Styrene is washed with sodium hydroxide and deionized water to remove inhibitors.

  • Monomer Mixing : Sodium bicarbonate, water, and olefinic acid are added to form a nitrogen-purged mixture.

  • Thermal Initiation : The reaction proceeds at 65–80°C for 4–6 hours, followed by a post-polymerization step at 81–90°C for 2–4 hours.

This method achieves a carboxyl distribution efficiency of >85% on the microsphere surface, attributed to the oxidative environment created by KPS, which enhances AA grafting.

Role of Temperature and Initiator

The two-stage heating profile ensures complete monomer conversion. The initial low-temperature phase (65–80°C) prevents premature termination, while the high-temperature phase (81–90°C) crosslinks residual monomers, minimizing free carboxyl groups in the bulk.

Latex Blending for Impact-Resistant Composites

Incorporation of Carboxylated Latex

A patent (CN102408639B) describes blending carboxylated styrene-butadiene latex with polystyrene to enhance mechanical properties. The latex (32.5–65% solids) is mixed with powder styrene-butadiene rubber (SBR) and functionalized inorganic fillers (e.g., silica treated with coupling agents).

Table 2: Composition of Impact-Resistant Carboxypolystyrene

ComponentWeight Percentage
Polystyrene (HIPS/GPPS)100%
Powder SBR10–40%
Carboxylated SBR Latex0.5–5%
Grafted Polystyrene5–15%

Processing Conditions

The blend is extruded at 170–200°C for 3–5 minutes, with carboxylate latex improving interfacial adhesion between polystyrene and fillers. This method achieves a melt flow index (MFI) of 0.5–35 g/10 min, suitable for injection molding.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

  • Two-Step Dispersion : Ideal for uniform microspheres but requires precise solvent control.

  • Emulsion Polymerization : Scalable for industrial production but involves complex temperature staging.

  • Latex Blending : Enhances mechanical properties but introduces heterogeneity in carboxyl distribution.

Table 3: Method Comparison Based on Carboxyl Content and Yield

MethodCarboxyl Content (mg/g)Yield (%)
Two-Step Dispersion57.0592
Emulsion48.3088
Latex Blending12–18*95
*Surface carboxyl content not directly measured; inferred from latex concentration.

Characterization Techniques

Spectroscopic and Microscopic Analysis

  • FTIR : Confirms carboxyl group presence via C=O stretching at 1710 cm⁻¹ and COO⁻ symmetric vibrations at 1105 cm⁻¹.

  • SEM : Reveals spherical morphologies with diameters of 1–5 µm in dispersion-polymerized samples.

  • XRD : Detects amorphous structures in pure polystyrene, while carboxylated variants show minor crystallinity (≤11.1%) due to functional group ordering.

Thermal and Rheological Properties

  • DSC : Glass transition temperatures (Tg) range from 55–70°C, ensuring stability during storage.

  • TGA : Decomposition initiates at 250°C, with 5% weight loss at 300°C, indicating moderate thermal resistance .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Findings :

  • Carboxypolystyrene’s weaker acidity (vs. sulfonated resins) limits its ion-exchange efficiency in low-pH environments but makes it suitable for mild bioconjugation reactions .
  • Unlike amine-functionalized resins, carboxypolystyrene requires activation (e.g., carbodiimides) for covalent bonding to amines, adding complexity to workflows .

Physicochemical Properties

Crosslinking and Swelling Behavior

  • Carboxypolystyrene (1% DVB crosslinked) exhibits moderate swelling in polar solvents (e.g., THF, DMF), which is critical for reagent accessibility in solid-phase synthesis .
  • Comparatively, sulfonated polystyrene swells less due to higher hydrophilicity, while hydroxymethyl polystyrene shows similar swelling but lower mechanical stability .

Thermal Stability

  • Carboxypolystyrene is stable up to 200°C, comparable to other polystyrene derivatives. However, its carboxylic acid groups may degrade above 250°C, unlike sulfonated resins, which retain stability up to 300°C .

Catalysis

  • Carboxypolystyrene-supported catalysts (e.g., metal nanoparticles) show lower leaching rates than amine-functionalized resins due to stronger metal-carboxylate interactions .
  • Sulfonated polystyrene outperforms carboxypolystyrene in acid-catalyzed reactions (e.g., esterification) due to its higher acidity .

Bioconjugation

  • Carboxypolystyrene’s carboxyl groups enable efficient protein immobilization (e.g., antibodies) with 80–90% retention of bioactivity, outperforming hydroxymethyl resins in density-controlled applications .

Research Findings and Limitations

  • Advantages : Carboxypolystyrene’s balance of moderate acidity and swelling makes it versatile for organic synthesis and biomedical applications .
  • Limitations : Lower functional group density (vs. sulfonated resins) reduces ion-exchange capacity in high-salinity environments .
  • Recent Innovations: Hybrid resins combining carboxyl and sulfonic groups have been developed to enhance both ion-exchange capacity and biocompatibility .

Q & A

Q. How should researchers structure supplementary materials for studies involving this compound to ensure reproducibility?

  • Methodological Answer : Include raw datasets (e.g., FTIR spectra, titration curves), detailed synthesis protocols (monomer ratios, purification steps), and instrument calibration records. Provide open-access code for computational models. Use hyperlinks in the main text to connect results with supplementary figures/tables .

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